molecular formula C10H14N2O B14120696 (S)-2-(phenylmethyl)amino Propanamide CAS No. 775263-01-9

(S)-2-(phenylmethyl)amino Propanamide

Cat. No.: B14120696
CAS No.: 775263-01-9
M. Wt: 178.23 g/mol
InChI Key: YAIQLSGJDFUANQ-QMMMGPOBSA-N
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Description

(S)-2-(phenylmethyl)amino Propanamide is an organic compound characterized by the presence of a secondary amine and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(phenylmethyl)amino Propanamide typically involves the reaction of (S)-2-amino-1-propanol with benzyl chloride under basic conditions to form (S)-2-(phenylmethyl)amino-1-propanol. This intermediate is then subjected to an amidation reaction with an appropriate carboxylic acid derivative, such as acyl chloride or anhydride, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, biocatalytic methods using enzymes for specific steps in the synthesis may be employed to improve enantioselectivity and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(phenylmethyl)amino Propanamide can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-(phenylmethyl)amino Propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-(phenylmethyl)amino Propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-amino-1-propanol
  • (S)-2-(phenylmethyl)amino-1-propanol
  • (S)-2-(phenylmethyl)amino Butanamide

Uniqueness

(S)-2-(phenylmethyl)amino Propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its secondary amine and amide groups allow for diverse chemical modifications, making it a versatile compound in various research and industrial applications.

Properties

CAS No.

775263-01-9

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

(2S)-2-(benzylamino)propanamide

InChI

InChI=1S/C10H14N2O/c1-8(10(11)13)12-7-9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H2,11,13)/t8-/m0/s1

InChI Key

YAIQLSGJDFUANQ-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C(=O)N)NCC1=CC=CC=C1

Canonical SMILES

CC(C(=O)N)NCC1=CC=CC=C1

Origin of Product

United States

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